molecular formula C15H20N4O B7564310 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile

2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile

Cat. No. B7564310
M. Wt: 272.35 g/mol
InChI Key: ABKMXALGGCYDJV-UHFFFAOYSA-N
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Description

2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile, also known as AZD0328, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile involves the inhibition of MTH1 activity, which leads to the accumulation of oxidized nucleotides in cancer cells. This accumulation of oxidized nucleotides leads to DNA damage and ultimately cell death. 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile has also been shown to enhance the efficacy of certain chemotherapeutic agents by increasing the amount of DNA damage in cancer cells.
Biochemical and Physiological Effects
2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile has been shown to have minimal toxicity in normal cells and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed in the body and has a half-life of approximately 4 hours. 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile has been shown to have potent anti-tumor activity in various cancer models and has also been shown to enhance the efficacy of certain chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile is its specificity for MTH1 inhibition, which makes it a valuable tool for studying the role of this enzyme in various diseases. However, one of the limitations of 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile. One area of interest is the development of more potent and selective MTH1 inhibitors. Another area of interest is the exploration of the potential therapeutic applications of 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile in other diseases, such as neurodegenerative disorders. Additionally, the combination of 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile with other chemotherapeutic agents may lead to improved treatment outcomes in cancer patients.
Conclusion
In conclusion, 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile is a small molecule inhibitor that has shown promising results in scientific research applications. Its mechanism of action involves the inhibition of MTH1 activity, which leads to the accumulation of oxidized nucleotides in cancer cells and ultimately cell death. 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile has minimal toxicity in normal cells and has a favorable pharmacokinetic profile. While there are some limitations to its use in certain experimental settings, there are several potential future directions for the study of 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile, including the development of more potent and selective MTH1 inhibitors and the exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile is synthesized using a specific method that involves the reaction of 2-amino-3-cyanopyridine with 2-oxoazepane-1-carboxylic acid. The reaction is catalyzed by a base and the resulting product is purified using column chromatography. The yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme called MTH1, which is involved in the maintenance of cellular redox balance. This enzyme has been found to be overexpressed in various cancers and 2-[3-(2-Oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-[3-(2-oxoazepan-1-yl)propylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c16-12-13-6-4-8-17-15(13)18-9-5-11-19-10-3-1-2-7-14(19)20/h4,6,8H,1-3,5,7,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKMXALGGCYDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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